molecular formula C15H20ClNO2 B2742587 N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide CAS No. 1795456-19-7

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide

Cat. No. B2742587
CAS RN: 1795456-19-7
M. Wt: 281.78
InChI Key: LZJULLVMXYZZNL-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, also known as JTE-013, is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2). It was first synthesized in 2003 by Japanese researchers and has since been used in various scientific studies.

Scientific Research Applications

Polymer Synthesis

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide plays a significant role in the synthesis of polymers. For instance, polymers derived from L-tartaric acid, containing methoxy groups attached to the diacid repeating unit, demonstrate optical activity and high thermal stability (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993). Similarly, polyamides with methoxyallene exhibit highly reactive exo-methylene groups, indicating potential in creating novel polymeric materials (Mizuya, Yokozawa, & Endo, 1989).

Chemical Synthesis and Characterization

The compound is integral in the synthesis of various chemical structures. For example, its derivatives have been synthesized for applications in pharmaceutical research, as evidenced by studies on enaminones and their potential therapeutic effects (Eddington et al., 2000). Similarly, its involvement in the synthesis of aromatic polyamides, which show promise in electrochromic and thermal stability applications, has been documented (Liou & Chang, 2008).

Molecular Docking and Enzyme Inhibition

Research on enaminone derivatives, closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, demonstrates their potential in enzyme inhibition and molecular docking studies. Notably, certain enaminone derivatives show promising anti-acetylcholinesterase and anti-urease activities (Huma et al., 2019). This points to potential applications in treating diseases related to enzyme dysfunction.

Electrochromic Properties

Aromatic polyamides derived from similar compounds exhibit significant electrochromic properties, making them suitable for applications in electronic displays and smart windows (Chang & Liou, 2008).

Mechanism of Action

Target of Action

The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo biosynthesis of pyrimidines . Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.

Pharmacokinetics

Its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all currently unknown . These factors significantly impact the compound’s pharmacokinetics and therapeutic potential.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-4-5-9-14(18)17-11-15(2,19-3)12-7-6-8-13(16)10-12/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJULLVMXYZZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide

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